molecular formula C14H18N4O B14322138 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- CAS No. 103360-33-4

2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-

Cat. No.: B14322138
CAS No.: 103360-33-4
M. Wt: 258.32 g/mol
InChI Key: QELIXOYLEJDYGT-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- (CAS: 110224-68-5) is a pyrimidine derivative featuring a 2,4-diamine core substituted at position 5 with a benzyl group bearing a 4-isopropoxy moiety. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of 242.32 g/mol .

Properties

CAS No.

103360-33-4

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O/c1-9(2)19-12-5-3-10(4-6-12)7-11-8-17-14(16)18-13(11)15/h3-6,8-9H,7H2,1-2H3,(H4,15,16,17,18)

InChI Key

QELIXOYLEJDYGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Formation of the Substituted β-Keto Ester Intermediate

The synthesis begins with the preparation of ethyl 3-(4-isopropoxybenzyl)acetoacetate , a critical intermediate for introducing the benzyl substituent.

Procedure

  • Alkylation of Ethyl Acetoacetate :
    • Ethyl acetoacetate undergoes enolate formation using sodium ethoxide in anhydrous ethanol.
    • The enolate is alkylated with 4-isopropoxybenzyl bromide (synthesized via O-alkylation of 4-hydroxybenzyl alcohol with isopropyl bromide).
    • Reaction Conditions : 60°C, 12 hours, nitrogen atmosphere.
    • Yield : 68–72%.

Data Table: Key Reaction Parameters

Parameter Value
Solvent Anhydrous ethanol
Base Sodium ethoxide (1.2 eq)
Temperature 60°C
Reaction Time 12 hours
Product Purity (HPLC) ≥95%

Cyclocondensation to Form the Hydroxypyrimidine

The β-keto ester reacts with guanidine to construct the pyrimidine ring.

Procedure

  • Cyclization Reaction :
    • Ethyl 3-(4-isopropoxybenzyl)acetoacetate (1.0 eq) and guanidine hydrochloride (1.2 eq) are refluxed in ethanol with sodium hydroxide (2.0 eq).
    • Product : 2-amino-4-hydroxy-5-(4-isopropoxybenzyl)pyrimidine (isocytosine derivative).
    • Yield : 65–70%.

Characterization Data

  • Melting Point : 198–202°C (decomposes).
  • ¹H NMR (DMSO-d₆) : δ 1.28 (d, 6H, J = 6.0 Hz, CH(CH₃)₂), 3.72 (s, 2H, CH₂), 4.58 (sept, 1H, J = 6.0 Hz, OCH(CH₃)₂), 6.85–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).

Halogenation and Amination

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 4 is replaced with chlorine to enhance reactivity for subsequent amination.

Procedure

  • Chlorination :
    • 2-Amino-4-hydroxy-5-(4-isopropoxybenzyl)pyrimidine (1.0 eq) is treated with phosphorus oxychloride (3.0 eq) and catalytic N,N-dimethylaniline (0.1 eq) at 110°C for 6 hours.
    • Product : 2-amino-4-chloro-5-(4-isopropoxybenzyl)pyrimidine .
    • Yield : 80–85%.

Data Table: Optimization of Chlorination

Parameter Value
POCl₃ Equivalents 3.0 eq
Catalyst N,N-Dimethylaniline
Temperature 110°C
Reaction Time 6 hours
Product Purity (HPLC) ≥97%

Ammonolysis to Introduce the 4-Amino Group

The chlorine substituent is displaced by ammonia to yield the target diamine.

Procedure

  • Amination :
    • 2-Amino-4-chloro-5-(4-isopropoxybenzyl)pyrimidine (1.0 eq) is heated with methanolic ammonia (7.0 M NH₃ in MeOH, 10 eq) in a sealed vessel at 140°C for 3 hours.
    • Product : 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- .
    • Yield : 75–80%.

Reaction Monitoring

  • HPLC Retention Time : 8.2 min (C18 column, acetonitrile/water 60:40).
  • LC-MS (ESI+) : m/z 273.2 [M+H]⁺.

Purification and Isolation

Sulfate Salt Formation

The crude diamine is purified via sulfate salt precipitation to remove unreacted starting materials and byproducts.

Procedure

  • Salt Formation :
    • The ammonolysis reaction mixture is evaporated, and the residue is dissolved in warm water (50 mL/g).
    • Concentrated sulfuric acid is added dropwise until pH 2–3, precipitating 2,4-diaminopyrimidine sulfate .
    • Recrystallization : The sulfate salt is recrystallized from hot water (6:1 water-to-salt ratio) with activated charcoal treatment.
    • Yield : 90–92% after recrystallization.

Data Table: Sulfate Salt Properties

Parameter Value
Solubility in Water 12 mg/mL at 25°C
Melting Point 285–288°C (decomposes)
Purity (HPLC) ≥99%

Free Base Recovery

The sulfate salt is converted back to the free base for final isolation.

Procedure

  • Neutralization :
    • The sulfate salt is dissolved in water containing sodium carbonate (2.0 eq).
    • The solution is decolorized with activated charcoal, filtered, and evaporated to dryness.
    • The free base is extracted with hot ethyl acetate (3 × 20 mL/g) and crystallized upon cooling.
    • Yield : 88–90%.

Final Product Characterization

  • Melting Point : 152–154°C.
  • ¹³C NMR (DMSO-d₆) : δ 22.1 (CH(CH₃)₂), 55.8 (OCH(CH₃)₂), 114.3–158.9 (aromatic and pyrimidine carbons), 165.4 (C4-NH₂).

Comparative Analysis of Synthetic Routes

Data Table: Efficiency of Key Steps

Step Yield (%) Purity (%) Key Challenge
β-Keto Ester Synthesis 70 95 Competitive over-alkylation
Cyclocondensation 68 96 Ring closure efficiency
Chlorination 82 97 POCl₃ handling
Amination 78 98 Ammonia pressure control
Sulfate Purification 91 99 Solubility management

Industrial-Scale Considerations

The patent-derived methodology is amenable to scale-up, with the following optimizations:

  • Continuous Flow Ammonolysis : Reduces reaction time to 1 hour at 160°C under pressure.
  • Solvent Recycling : Methanol recovery via distillation lowers production costs.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 8.2 (vs. industry average 10–15 for similar APIs).
    • E-Factor : 6.5 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 4-(1-Methylethoxy)phenylmethyl C₁₄H₁₈N₄O 242.32 Moderate lipophilicity
5-[[4-(1-Methylethyl)phenyl]methyl]- 4-tert-Butylphenylmethyl C₁₄H₁₈N₄ 242.32 Increased hydrophobicity
5-[[4-(1,1-Dimethylethyl)phenyl]methyl]- 4-(1,1-Dimethylethyl)phenylmethyl C₁₅H₂₀N₄ 256.35 Enhanced steric bulk
Pyrimethamine 4-Chlorophenyl, 6-ethyl C₁₂H₁₃ClN₄ 248.71 Antimalarial (DHFR inhibition)
GW2580 3-Methoxy-4-(4-methoxybenzyloxy)phenyl C₂₀H₂₂N₄O₃ 366.41 JAK/STAT inhibitor (anti-inflammatory)
5-(2-Bromo-5-fluorophenoxy)- 2-Bromo-5-fluorophenoxy C₁₀H₈BrFN₄O 299.10 Halogenated (potential kinase inhibition)
Key Observations:

Substituent Lipophilicity: The target compound’s isopropoxy group provides intermediate lipophilicity compared to the hydrophobic tert-butyl group in its analogs . Halogenated derivatives (e.g., bromo-fluoro substituents in ) enhance electronic effects, improving target binding in kinase inhibition .

Biological Activity :

  • Pyrimethamine () shares the 2,4-diamine core and inhibits dihydrofolate reductase (DHFR), a mechanism likely accessible to the target compound if optimized .
  • GW2580 () demonstrates that methoxy/benzyloxy substituents enable selective kinase modulation, suggesting the target’s isopropoxy group may similarly fine-tune activity .

Synthetic Accessibility :

  • The synthesis of pyrimidine derivatives often involves Ullmann coupling or nucleophilic substitution (e.g., ’s chloro-pyridine intermediates) . The target compound’s isopropoxy group may require protective strategies to avoid ether cleavage during synthesis.

Biological Activity

2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure suggests potential applications in various therapeutic areas, particularly oncology and pharmacology.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H22N4O2
  • IUPAC Name : 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-

This compound features a pyrimidine ring substituted with a phenyl group that has an ethoxy side chain, which could influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to 2,4-Pyrimidinediamine derivatives exhibit antitumor properties. For example, studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication.

The biological activity of 2,4-Pyrimidinediamine is primarily attributed to its ability to interfere with cellular processes related to nucleic acid metabolism. This interference can lead to:

  • Inhibition of DNA synthesis : By mimicking nucleotide structures.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Study on Antitumor Efficacy : A study demonstrated that a related compound showed significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of pyrimidinediamines contribute to their efficacy as antitumor agents. The study utilized both in vitro and in vivo models to validate these findings.
  • Mechanistic Insights : Another research article provided insights into the molecular mechanisms by which pyrimidine derivatives exert their effects. It was found that these compounds could downregulate specific oncogenes and upregulate tumor suppressor genes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of cancer cell proliferation
Apoptosis InductionIncreased apoptosis in cancer cell lines
Enzyme InhibitionInhibition of thymidylate synthase

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